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Abstract
Tinengotinib (also known as TT-00420) is an orally active, small-molecule kinase inhibitor with

a unique spectrum-selective profile, demonstrating significant potential in the treatment of

various solid tumors.[1] This technical guide provides an in-depth overview of Tinengotinib's

chemical structure, physicochemical and pharmacological properties, mechanism of action, and

detailed protocols for key experimental validations. By targeting critical pathways involved in

cell proliferation, angiogenesis, and immune modulation, Tinengotinib represents a promising

therapeutic agent, particularly in cancers with limited treatment options like triple-negative

breast cancer (TNBC) and cholangiocarcinoma (CCA).[2][3][4]

Chemical Structure and Physicochemical Properties
Tinengotinib is a novel multi-kinase inhibitor.[5][6] Its chemical and physical properties are

summarized below.
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Identifier Value

IUPAC Name

4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-

pentazatricyclo[8.4.0.03,7]tetradeca-

1(14),3,6,8,10,12-hexaen-13-yl]morpholine[7]

SMILES String
ClC1=C(C2=NC3=C(C)NN=C3NC4=C2C=NC(N

5CCOCC5)=C4)C=CC=C1[1]

CAS Number 2230490-29-4[1][5]

Physicochemical Data
Property Value

Molecular Formula C20H19ClN6O[1][5][6]

Molecular Weight 394.86 g/mol [1][5][6]

Appearance Light yellow to yellow solid[1]

Solubility
Soluble in DMSO (79 mg/mL); Insoluble in water

and ethanol[5]

Storage
Store at -20°C as a powder for long-term

stability[5][8]

Pharmacological Properties and Mechanism of
Action
Tinengotinib is a spectrum-selective multi-kinase inhibitor that targets key proteins involved in

oncogenic signaling pathways.[9][10]

Target Kinase Profile
Tinengotinib potently inhibits a specific set of kinases crucial for tumor growth, angiogenesis,

and immune response evasion.[2][6][7]
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Target Kinase Family Specific Kinases IC50 (nM)

Mitosis Aurora A, Aurora B 1.2, 3.3[1][5]

Angiogenesis & Proliferation FGFR1, FGFR2, FGFR3 1.5 - 3.5[1]

VEGFRs -

Immune Activity & Proliferation JAK1, JAK2 -

CSF1R -

Mechanism of Action
The antitumor activity of Tinengotinib is attributed to its ability to simultaneously block multiple

critical signaling pathways:

Inhibition of Mitosis: By targeting Aurora A and B kinases, Tinengotinib disrupts mitotic

progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1]

Anti-Angiogenesis: It inhibits Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular

Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis, thereby

reducing blood supply to tumors.[2][11]

Modulation of Tumor Microenvironment: Tinengotinib targets Janus Kinases (JAK1/2) and

Colony-Stimulating Factor 1 Receptor (CSF1R), which are involved in cytokine signaling and

the regulation of tumor-associated macrophages (TAMs), respectively.[2][3] This action can

alter the tumor immune microenvironment.

Inhibition of Proliferation and Survival Pathways: The drug also inhibits the FGFR/JNK-JUN

signaling pathway and activates the MEK/ERK-dependent apoptotic pathway.[1]
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Caption: Tinengotinib's multi-targeted mechanism of action.

Key Experimental Protocols
The following protocols are representative methodologies for evaluating the efficacy of

Tinengotinib, based on published preclinical studies.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of Tinengotinib on the viability of cancer cell lines.

Cell Lines: Triple-Negative Breast Cancer (HCC1806, MDA-MB-468), Gallbladder Cancer

(NOZ, GBC-SD).

Methodology:

Seed cells in 96-well plates at a density of 1,000-10,000 cells/well and allow them to

adhere overnight.
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Treat cells with a serial dilution of Tinengotinib (e.g., 0.1 nM to 10 µM) or DMSO as a

vehicle control.

Incubate the plates for 72 hours under standard cell culture conditions.

Equilibrate the plates to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of viable cells against the log

concentration of Tinengotinib and fitting the data to a dose-response curve.

Western Blot Analysis of Kinase Inhibition
This protocol assesses Tinengotinib's ability to inhibit the phosphorylation of target kinases in

a cellular context.

Cell Line: HCC1806 for Aurora Kinase; HUVEC for VEGFR2.

Methodology:

Cell Treatment: Seed cells and grow to 70-80% confluency. For Aurora kinase analysis,

synchronize cells in the G2/M phase by treating with 100 nM nocodazole for 16 hours.

Treat cells with varying concentrations of Tinengotinib or DMSO for 24 hours.

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
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Transfer: Transfer proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies against p-Aurora A/B, Aurora A/B, p-Histone H3, p-VEGFR2, and a loading

control (e.g., GAPDH).

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Cell Cycle Analysis via Flow Cytometry
This method quantifies the cell cycle arrest induced by Tinengotinib.

Cell Line: HCC1806.

Methodology:

Treat cells with Tinengotinib or DMSO for 24-48 hours.

Harvest cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

Store at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS to remove ethanol.

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and

RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g.,

FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Seed HCC1806 Cells

Treat with Tinengotinib
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Caption: Workflow for cell cycle analysis using flow cytometry.

In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the anti-angiogenic activity of Tinengotinib.
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Animal Model: Female BALB/c nude mice.

Methodology:

Thaw Matrigel on ice. Mix with angiogenic factors (e.g., 200 ng/mL bFGF and 600 ng/mL

VEGF). Prepare a control group with 0.05% BSA.

Administer Tinengotinib (e.g., 15 mg/kg) or vehicle (e.g., 0.5% methylcellulose) to mice

via oral gavage.

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

Continue daily treatment with Tinengotinib or vehicle for a predefined period (e.g., 7-14

days).

At the end of the study, excise the Matrigel plugs.

Homogenize the plugs and measure the hemoglobin content using a colorimetric assay

(e.g., Drabkin's reagent) to quantify blood vessel formation.

Alternatively, fix plugs in formalin for histological analysis and stain for endothelial markers

like CD34.

In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of Tinengotinib in a preclinical cancer model.

Cell Line: HCC1806 TNBC cells.

Animal Model: Female athymic nude mice.

Methodology:

Subcutaneously inject approximately 5 x 106 HCC1806 cells, resuspended in a mixture of

PBS and Matrigel, into the flank of each mouse.

Monitor tumor growth with caliper measurements. When tumors reach a palpable size

(e.g., 100-200 mm³), randomize mice into treatment and control groups.
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Administer Tinengotinib orally (e.g., 5, 10, or 15 mg/kg) or vehicle control once daily.

Measure tumor volumes and body weights 2-3 times per week. Calculate tumor volume

using the formula: (Length × Width²)/2.

At the study endpoint, euthanize the mice, excise the tumors, and weigh them.

Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for

proliferation markers (Ki67) or Western blotting.

Clinical Development
Tinengotinib is under active investigation in multiple clinical trials for various advanced solid

tumors.[12][13] A first-in-human Phase I study (NCT03654547) established its safety,

tolerability, and a recommended Phase II dose.[3][9] Subsequent trials are evaluating its

efficacy in patients with cholangiocarcinoma (NCT05948475), prostate cancer, and other solid

tumors, both as a monotherapy and in combination with other agents.[1][13][14] Preliminary

results have shown potential clinical benefits in heavily pretreated patients, including those with

FGFR inhibitor-refractory cholangiocarcinoma and TNBC.[9]

Signaling Pathway Overview
Tinengotinib's efficacy stems from its ability to disrupt multiple oncogenic signaling cascades

simultaneously. The diagram below illustrates the primary pathways targeted by the inhibitor.
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Caption: Key signaling pathways inhibited by Tinengotinib.

Conclusion
Tinengotinib is a potent, orally bioavailable, multi-kinase inhibitor with a well-defined

mechanism of action against key drivers of cancer progression. Its ability to concurrently inhibit

mitosis, angiogenesis, and pro-tumor inflammatory signaling provides a strong rationale for its

development in complex and heterogeneous diseases like TNBC. The preclinical data are

robust, and ongoing clinical trials are actively exploring its therapeutic potential across a range

of solid tumors, offering new hope for patients with advanced cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a
Single Agent in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

2. academic.oup.com [academic.oup.com]

3. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]

4. Multiple Molecular Subtypes of Triple-Negative Breast Cancer Critically Rely on Androgen
Receptor and Respond to Enzalutamide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. selleckchem.com [selleckchem.com]

7. Flow cytometry with PI staining | Abcam [abcam.com]

8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-
quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego
Moores Cancer Center [sites.medschool.ucsd.edu]

11. aacrjournals.org [aacrjournals.org]

12. Tinengotinib (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is
Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature
Experiments [experiments.springernature.com]

14. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

To cite this document: BenchChem. [Tinengotinib: A Technical Guide to a Spectrum-Selective
Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827977#tinengotinib-chemical-structure-and-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b10827977?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://academic.oup.com/oncolo/article-abstract/29/4/e514/7595477
https://altogenlabs.com/xenograft-models/breast-cancer-xenograft/hcc-1806-xenograft-model/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4534304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4534304/
https://www.researchgate.net/publication/364372759_Tinengotinib_TT-00420_a_Novel_Spectrum-Selective_Small-Molecule_Kinase_Inhibitor_Is_Highly_Active_Against_Triple-Negative_Breast_Cancer
https://www.selleckchem.com/products/tinengotinib.html
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC4516267/
https://pubmed.ncbi.nlm.nih.gov/23143707/
https://pubmed.ncbi.nlm.nih.gov/23143707/
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://aacrjournals.org/mct/article/22/2/205/716258/Tinengotinib-TT-00420-a-Novel-Spectrum-Selective
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890131/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9133-4_18
https://experiments.springernature.com/articles/10.1007/978-1-4939-9133-4_18
https://altogenlabs.com/xenograft-models/breast-cancer-xenograft/
https://www.benchchem.com/product/b10827977#tinengotinib-chemical-structure-and-properties
https://www.benchchem.com/product/b10827977#tinengotinib-chemical-structure-and-properties
https://www.benchchem.com/product/b10827977#tinengotinib-chemical-structure-and-properties
https://www.benchchem.com/product/b10827977#tinengotinib-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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